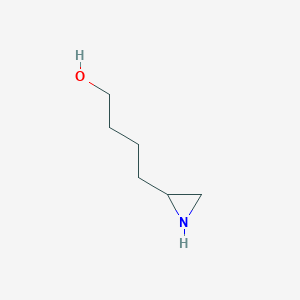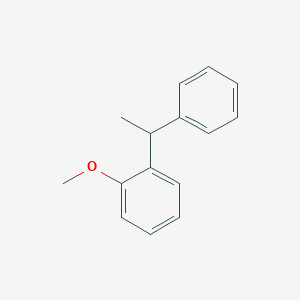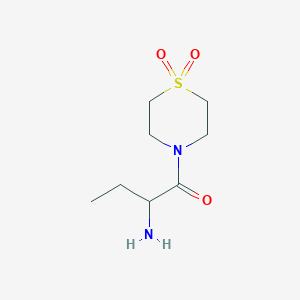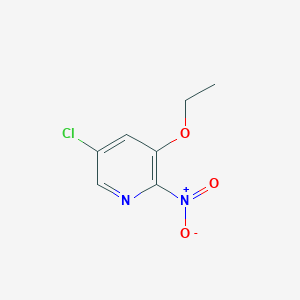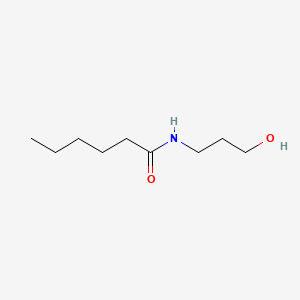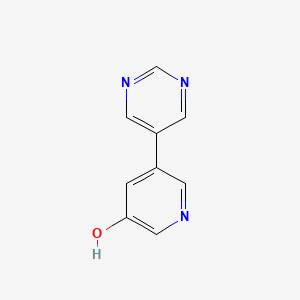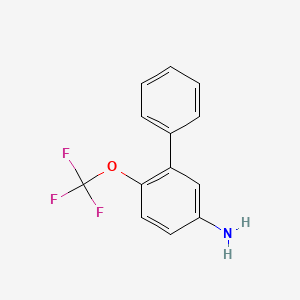![molecular formula C8H5ClF2N2 B12065520 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12065520.png)
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. The presence of chlorine and difluoromethyl groups in its structure makes it a valuable compound in various chemical and pharmaceutical applications. This compound is known for its unique chemical properties, which include high stability and reactivity, making it a significant subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-chloro-2-aminopyridine with difluoromethyl ketone in the presence of a base, followed by cyclization to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Substitution: Formation of substituted pyrrolo[2,3-B]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the binding affinity of the compound to its target proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in metabolic pathways and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)pyridine
- 3-Chloro-2-(difluoromethyl)pyridine
- 4-Chloro-3-(difluoromethyl)pyridine
Uniqueness
4-Chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both pyrrole and pyridine rings, along with the difluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. The difluoromethyl group also enhances the compound’s lipophilicity and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H5ClF2N2 |
|---|---|
Poids moléculaire |
202.59 g/mol |
Nom IUPAC |
4-chloro-3-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5ClF2N2/c9-5-1-2-12-8-6(5)4(3-13-8)7(10)11/h1-3,7H,(H,12,13) |
Clé InChI |
BIAIFRVVJDWPTO-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)C(=CN2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




